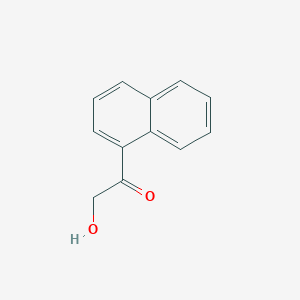
2-Hydroxy-1-(1-naphthyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(1-naphthyl)ethanone can be synthesized through the reaction of 1-naphthalene ethyl ketone with sodium hypochlorite and caustic potash in ethanol. The reaction mixture is then neutralized with sodium hydroxide and esterified with acetic anhydride to yield the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-1-(1-naphthyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-(1-naphthyl)ethanone has a variety of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various naphthyl compounds and fluorescent dyes.
Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe.
Medicine: It serves as a pharmaceutical raw material, particularly in drugs with fluorescent properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1-(1-naphthyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds, influencing its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
- 1-Hydroxy-2-acetonaphthone
- 1-Hydroxy-2-acetylnaphthalene
- 2-Acetyl-1-hydroxynaphthalene
- 2-Acetyl-1-naphthol
Comparison: 2-Hydroxy-1-(1-naphthyl)ethanone is unique due to its specific hydroxyl and ethanone functional groups, which confer distinct chemical reactivity and fluorescent properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
131496-21-4 |
|---|---|
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-hydroxy-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C12H10O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2 |
Clave InChI |
BEIIYTIDGSZGDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CO |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


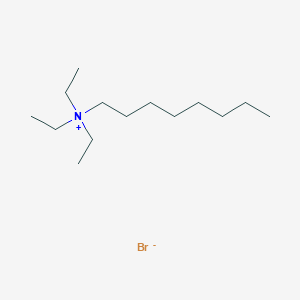
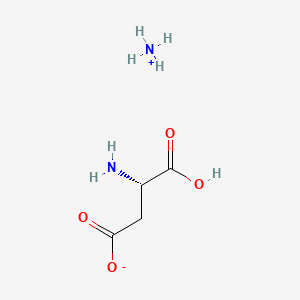


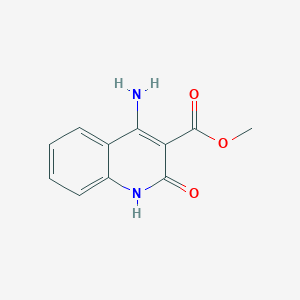


![(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3046792.png)

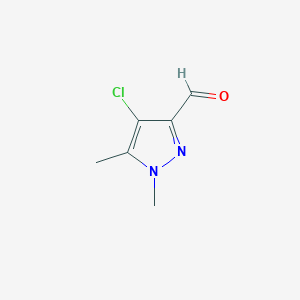
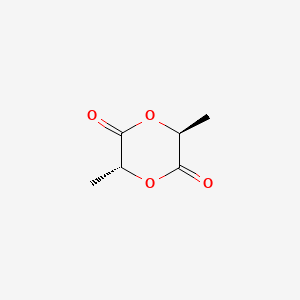
![3-[5-(Chloromethyl)isoxazol-3-YL]pyridine](/img/structure/B3046801.png)


